molecular formula C11H13FO4S B2873832 4-(3-Fluorosulfonyloxyphenyl)oxane CAS No. 2411300-02-0

4-(3-Fluorosulfonyloxyphenyl)oxane

Cat. No.: B2873832
CAS No.: 2411300-02-0
M. Wt: 260.28
InChI Key: RRNUWMOADRZFJF-UHFFFAOYSA-N
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Description

4-(3-Fluorosulfonyloxyphenyl)oxane is a chemical compound characterized by the presence of a fluorosulfonyloxy group attached to a phenyl ring, which is further connected to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorosulfonyloxyphenyl)oxane typically involves the introduction of the fluorosulfonyloxy group to a phenyl ring, followed by the formation of the oxane ring. One common method involves the use of fluorosulfonyl chloride as a reagent, which reacts with a phenol derivative under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorosulfonyloxyphenyl)oxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, hydroxyl derivatives, and various substituted phenyl oxane compounds.

Scientific Research Applications

4-(3-Fluorosulfonyloxyphenyl)oxane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluorosulfonyloxyphenyl)oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyloxy group can form strong interactions with these targets, leading to changes in their activity or function. This can result in various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluorosulfonyloxyphenyl)methane
  • 4-(3-Fluorosulfonyloxyphenyl)ethane
  • 4-(3-Fluorosulfonyloxyphenyl)propane

Uniqueness

4-(3-Fluorosulfonyloxyphenyl)oxane is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

4-(3-fluorosulfonyloxyphenyl)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO4S/c12-17(13,14)16-11-3-1-2-10(8-11)9-4-6-15-7-5-9/h1-3,8-9H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNUWMOADRZFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=CC=C2)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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